Ursodeoxycholic Acid-d5 Methyl Ester

Catalog No.
S904047
CAS No.
93701-19-0
M.F
C25H42O4
M. Wt
411.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ursodeoxycholic Acid-d5 Methyl Ester

CAS Number

93701-19-0

Product Name

Ursodeoxycholic Acid-d5 Methyl Ester

IUPAC Name

methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

Molecular Formula

C25H42O4

Molecular Weight

411.6 g/mol

InChI

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1/i9D2,13D2,17D

InChI Key

GRQROVWZGGDYSW-IMKCYHQTSA-N

SMILES

Array

Synonyms

(3α,5β,7β)-3,7-Dihydroxycholan-24-oic-2,2,3,4,4-d5 Acid Methyl Ester; 3α,7β-Dihydroxy-5β-cholanic Acid-d5 Methyl Ester; Methyl 3α,7β-Dihydroxy-5β-cholanoate-d5; Methyl Ursodeoxycholate-d5;

Ursodeoxycholic Acid-d5 Methyl Ester is a stable, isotopically-labeled form of Ursodeoxycholic Acid (UDCA) methyl ester, designed specifically for use as an internal standard in quantitative mass spectrometry (MS) applications.[1][2] Its primary function is to enable precise and accurate measurement of its unlabeled counterpart, UDCA, in complex biological matrices such as plasma, serum, and tissue extracts.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in LC-MS/MS bioanalysis for correcting variability during sample preparation and analysis, thereby ensuring high-quality, reproducible data.[3][5][6]

Substituting Ursodeoxycholic Acid-d5 Methyl Ester with a non-labeled analog, such as standard Ursodeoxycholic Acid or its methyl ester, is fundamentally incompatible with its intended use. The mass spectrometer cannot differentiate between an unlabeled standard and the endogenous analyte, making quantification impossible.[3] Using a structurally different internal standard, even another deuterated bile acid like Cholic acid-d4, is also a critical error. Differences in chemical structure lead to distinct chromatographic retention times and ionization efficiencies.[3][7] This mismatch prevents the standard from accurately tracking and correcting for analyte-specific losses and matrix effects during analysis, leading to unreliable and erroneous results.[6][7]

Ensures Accurate Analyte Correction via Co-elution and Identical Ionization Behavior

As a stable isotope-labeled (SIL) analog, Ursodeoxycholic Acid-d5 Methyl Ester is designed to be chemically and physically identical to the target analyte, differing only in mass.[8] This ensures it co-elutes with the unlabeled UDCA methyl ester from the LC column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[3][7] In contrast, a non-analogous internal standard would elute at a different time, experiencing different matrix effects and leading to inaccurate quantification.[6][7] The use of a SIL-IS is the most recognized technique to correct for these matrix-induced variations.[6]

Evidence DimensionCorrection for Matrix Effects
Target Compound DataCo-elutes with the analyte, experiencing identical ion suppression/enhancement.
Comparator Or BaselineStructurally different internal standards: Elute at different retention times, experiencing different and non-corrective matrix effects.
Quantified DifferenceNot applicable (qualitative principle of operation). Enables quantification accuracy of 85-115% and precision <15% required by regulatory guidelines.
ConditionsLC-MS/MS analysis of complex biological matrices (e.g., plasma, serum).

This property is the primary reason for procuring a SIL-IS, as it is essential for achieving the accuracy and precision required for reliable pharmacokinetic studies and clinical diagnostics.

High Isotopic Purity Minimizes Cross-Talk and Artificial Inflation of Analyte Signal

High-purity internal standards are specified to have minimal contribution from the unlabeled (M+0) isotopologue. The mass difference of 5 Daltons (d5) provides a clear separation from the unlabeled analyte, minimizing the risk of mass spectrometric cross-talk that could artificially inflate the measured analyte concentration.[8] While the free acid UDCA-d4 is commonly used, the d5 labeling in the methyl ester provides an additional mass unit of separation. This high isotopic enrichment is a critical quality attribute for an internal standard, ensuring that its signal does not interfere with the quantification of the low-concentration endogenous analyte.[8]

Evidence DimensionIsotopic Purity and Mass Separation
Target Compound DataMass difference of +5 Da from the unlabeled methyl ester analyte.
Comparator Or BaselinePoorly synthesized standards with low isotopic enrichment or unlabeled compounds (0 Da difference, unusable).
Quantified DifferenceA mass difference of 4-5 Da is considered ideal to minimize cross-talk.[8]
ConditionsTriple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode.

Procuring a standard with certified high isotopic purity is a direct investment in data integrity, preventing false positives or inaccurately high concentration measurements.

Methyl Ester Form Bypasses Need for Chemical Derivatization, Improving Workflow Efficiency and Reducing Variability

Analysis of bile acids, which are carboxylic acids, often requires a derivatization step such as methylation to improve chromatographic properties (e.g., for GC-MS) or to match the form of an esterified drug product. Procuring the pre-derivatized methyl ester form eliminates the need for an in-lab methylation reaction. This simplifies the sample preparation workflow, saving time and removing a significant source of analytical variability and potential analyte loss associated with chemical reactions. This is a direct processability advantage over purchasing the free acid form, such as UDCA-d5 or unlabeled UDCA.

Evidence DimensionSample Preparation Steps
Target Compound Data0 steps (ready for use in workflows analyzing methyl esters).
Comparator Or BaselineUrsodeoxycholic Acid or UDCA-d5 (free acid): Requires an additional chemical derivatization (methylation) step before analysis.
Quantified DifferenceEliminates one chemical reaction step from the analytical workflow.
ConditionsAnalytical workflows requiring or benefiting from the analysis of bile acid methyl esters.

This simplifies laboratory workflows, reduces manual labor, and minimizes batch-to-batch variability, directly impacting throughput and the reproducibility of results.

Pharmacokinetic (PK) Studies of UDCA-based Therapeutics

For quantifying UDCA concentrations in plasma or serum samples from clinical trials or preclinical studies. The use of this stable isotope-labeled internal standard is critical for achieving the high accuracy and precision demanded by regulatory bodies for bioequivalence and PK assessments.[9][10]

Clinical Diagnostics and Metabolomics Research in Hepatobiliary Disease

In targeted metabolomics to accurately measure fluctuations in UDCA levels, a key biomarker in cholestatic liver diseases. The compound's ability to correct for matrix effects in complex samples like serum ensures reliable data for patient monitoring and disease mechanism research.[5][11]

Quality Control of Pharmaceutical Formulations

As an internal standard for quality control assays that quantify UDCA in raw materials or finished drug products, particularly if the formulation involves an esterified form of the drug.[12][13] Its use ensures the analytical method is robust and accurate, bypassing variability from sample extraction.

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

411.33969355 Da

Monoisotopic Mass

411.33969355 Da

Heavy Atom Count

29

Wikipedia

Methyl (3alpha,5beta)-3,7-dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oate

Dates

Last modified: 08-15-2023

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